2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrido[3,4-d]pyrimidin-4-one core with a 7-benzyl group, a 2-(4-fluorophenyl) substituent, and an acetamide side chain linked to a 2-methoxyphenyl group. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., coupling reactions using EDC·HCl/HOBt or Cs₂CO₃-mediated substitutions) are well-documented for related structures . Characterization methods such as ¹H NMR, IR, and mass spectrometry are standard for validating such compounds .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3/c1-37-26-10-6-5-9-24(26)31-27(35)19-34-28(21-11-13-22(30)14-12-21)32-25-18-33(16-15-23(25)29(34)36)17-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNTZQPTUMATKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide (CAS Number: 1207037-89-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 496.6 g/mol . The structure features a pyrido[3,4-d]pyrimidine core fused with various substituents such as a benzyl group , a fluorophenyl group , and an N-(2-methoxyphenyl) acetamide moiety. These structural elements significantly influence its physicochemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₉FN₄O₂ |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 1207037-89-5 |
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity due to electronic effects that increase reactivity and selectivity compared to similar compounds .
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in critical biological pathways.
- Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance:
- It exhibits significant antibacterial activity against resistant strains of bacteria.
- The structure–activity relationship indicates that modifications in the phenyl rings can enhance or diminish antibacterial effects .
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties:
- It has shown cytotoxic effects on various cancer cell lines.
- The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives of pyrido[3,4-d]pyrimidines, including our compound. Results indicated that modifications in the substituents significantly impacted antibacterial potency against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The benzyl group plays a crucial role in enhancing lipophilicity and cellular uptake.
- The fluorophenyl substituent is critical for increasing biological activity due to its electron-withdrawing nature which stabilizes the active form of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrido[3,4-d]pyrimidine scaffold contains electrophilic sites susceptible to nucleophilic attack. Key reactive positions include:
-
C-4 Carbonyl Group : Reacts with amines, hydrazines, or alcohols to form Schiff bases, hydrazones, or ethers, respectively.
-
Fluorophenyl Ring : The fluorine atom at the para-position can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., alkoxides, thiols) under basic conditions.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reaction Site | Conditions | Product Class |
|---|---|---|---|
| Primary Amines | C-4 Carbonyl | Ethanol, reflux, 12h | Schiff Bases |
| Hydrazine Hydrate | C-4 Carbonyl | Methanol, 60°C, 6h | Hydrazones |
| Sodium Methoxide | Fluorophenyl Ring | DMF, 80°C, 8h | Methoxy Derivatives |
Oxidation and Reduction Reactions
The benzyl and acetamide groups are redox-active:
-
Benzyl Group : Oxidation with KMnO₄ in acidic medium yields a carboxylic acid derivative.
-
Pyrido[3,4-d]pyrimidine Core : Selective reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) can saturate the pyrido ring system.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C, 4h | Carboxylic acid analog | 65–75 |
| Reduction | NaBH₄, MeOH, 0°C, 2h | Partially saturated pyrido ring | 80–85 |
| Hydrogenation | H₂ (1 atm), Pd-C, EtOAc, RT, 12h | Fully saturated derivative | 70–78 |
Cycloaddition Reactions
The electron-deficient pyrido[3,4-d]pyrimidine core participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene). The 4-oxo group acts as a dienophile, enabling the formation of fused bicyclic systems.
Hydrolysis and Condensation
-
Acetamide Hydrolysis : Acidic or basic hydrolysis of the acetamide group generates a carboxylic acid intermediate, which can undergo further condensation with amines to form urea or thiourea derivatives.
-
Methoxyphenyl Group : Demethylation with BBr₃ yields a phenolic derivative, enhancing hydrogen-bonding potential .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) enable modification of the fluorophenyl ring:
-
Suzuki Coupling : Boronic acids react with the fluorophenyl moiety to introduce aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination : Introduces amino groups at the para-position of the fluorophenyl ring.
Table 3: Cross-Coupling Reactions
| Reaction | Catalyst System | Substrate | Product Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic Acids | Biaryl Derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary Amines | Aminated Analogs |
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions have shown enhanced bioactivity:
-
Antimicrobial Activity : Schiff base derivatives exhibit MIC values of 0.5–1 μM against S. aureus and E. coli .
-
Anticancer Potential : Saturated pyrido derivatives demonstrate IC₅₀ values of 0.08–0.14 μM against HT-29 and A549 cell lines .
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr and cross-coupling reactions.
-
Temperature Control : Low temperatures (0–5°C) minimize side reactions during reductions.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide (): Replaces the pyrido[3,4-d]pyrimidine core with a thieno[3,2-d]pyrimidine system. Retains the 4-fluorophenyl and methoxy-substituted aryl acetamide but positions the methoxy group at the 3-position of the benzyl moiety. Molecular weight: 423.462 g/mol, with sulfur contributing to distinct electronic properties .
Benzothieno[2,3-d]pyrimidine Derivatives
- 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): Features a sulfur-containing benzothieno[2,3-d]pyrimidine core and a sulfanyl linker. Substituents include 4-ethoxyphenyl and 4-methylphenyl groups, highlighting hydrophobic interactions .
Substituent Effects on Bioactivity
- Fluorinated Aromatic Groups :
- Methoxy vs. Chloro Substituents :
- Chloro and difluorobenzyl groups increase steric bulk and electron-withdrawing effects compared to the target compound’s methoxyphenyl acetamide .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity Clustering : Compounds with structural similarities (e.g., fluorophenyl groups, pyrimidine cores) cluster into groups with comparable bioactivity profiles, suggesting shared modes of action (e.g., kinase inhibition) .
- Synthetic Efficiency : Cs₂CO₃-mediated reactions achieve higher yields (e.g., >80% in ) compared to traditional coupling methods, emphasizing the role of base selection in optimizing synthesis .
- Spectroscopic Trends : Methoxy and fluoro substituents produce distinct ¹H NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm), aiding structural validation .
Q & A
Q. What synergistic effects should be explored in combination therapies?
- Answer : Pair with DNA-damaging agents (e.g., cisplatin) or kinase inhibitors (e.g., imatinib) to exploit synthetic lethality. For example:
- Synergy Study : Co-treatment with cisplatin reduces IC by 40% in breast cancer cell lines (MCF-7) .
- Methodology : Use Chou-Talalay analysis to calculate combination indices (CI < 1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
